molecular formula C7H8ClNOS B13195309 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one CAS No. 856978-85-3

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

Cat. No.: B13195309
CAS No.: 856978-85-3
M. Wt: 189.66 g/mol
InChI Key: RIAXQIKCBWWYOT-UHFFFAOYSA-N
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Description

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8ClNOS and a molecular weight of 189.66 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanone moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a solvent such as ethanol or methanol . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for research applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and the chlorinated thiophene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated thiophene ring and amino group make it a versatile compound for various research applications .

Properties

CAS No.

856978-85-3

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

3-amino-1-(5-chlorothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H8ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3-4,9H2

InChI Key

RIAXQIKCBWWYOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCN

Origin of Product

United States

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